3-(2,2-Difluoroethoxy)benzaldehyde

CCR5 antagonist HIV Chemokine receptor

3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) is a fluorinated aromatic aldehyde building block with molecular formula C9H8F2O2 and molecular weight 186.16 g/mol. The compound features a 2,2-difluoroethoxy substituent at the meta position relative to the benzaldehyde core.

Molecular Formula C9H8F2O2
Molecular Weight 186.158
CAS No. 467458-98-6
Cat. No. B2773250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethoxy)benzaldehyde
CAS467458-98-6
Molecular FormulaC9H8F2O2
Molecular Weight186.158
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(F)F)C=O
InChIInChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2
InChIKeyMBMWQKCLNFZJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) Procurement Baseline Overview


3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) is a fluorinated aromatic aldehyde building block with molecular formula C9H8F2O2 and molecular weight 186.16 g/mol [1]. The compound features a 2,2-difluoroethoxy substituent at the meta position relative to the benzaldehyde core . This structural motif positions the compound within a class of fluorinated alkoxybenzaldehydes that serve as versatile intermediates in medicinal chemistry, where the difluoroethoxy group functions as a metabolically stable bioisostere for methoxy groups [2]. The compound is commercially available as a research chemical, typically at 95% purity , and is primarily utilized as a small molecule scaffold for further synthetic elaboration .

Why Generic Substitution of 3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) Is Not Advisable


The 2,2-difluoroethoxy group confers distinct electronic and conformational properties that cannot be replicated by non-fluorinated or differently fluorinated alkoxy analogs. The gem-difluoro substitution at the terminal carbon increases the electronegativity and alters the dipole moment of the ether linkage relative to methoxy or ethoxy groups, directly impacting the electronic distribution on the aromatic ring and thus the reactivity of the aldehyde moiety [1]. Furthermore, the difluoroethyl group exhibits a specific conformational preference that places substituents out of the plane of the aromatic ring, a steric feature that differs from simple alkyl ethers and can critically influence molecular recognition in biological targets [1]. Substitution with the trifluoroethoxy analog (CAS 155908-58-0, MW 204.15) introduces greater lipophilicity and a different fluorine content, which would alter pharmacokinetic properties if the compound is used in a bioactive molecule context. Substitution with positional isomers such as 2-(2,2-difluoroethoxy)benzaldehyde (CAS 1184202-70-7) or 4-(2,2-difluoroethoxy)benzaldehyde (CAS 128140-72-7) places the fluorinated ether at a different position on the aromatic ring, fundamentally changing the regiochemical outcome of subsequent reactions and the spatial orientation of the substituent . Therefore, procurement of the precise meta-substituted 2,2-difluoroethoxy derivative is essential when the intended synthetic route or structure-activity relationship (SAR) exploration demands this specific substitution pattern and fluorination profile.

Quantitative Differentiation Evidence for 3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) Against Comparators


CCR5 Antagonist Activity of 3-(2,2-Difluoroethoxy)benzaldehyde in MOLT4 Cells

Preliminary pharmacological screening has identified 3-(2,2-difluoroethoxy)benzaldehyde as a CCR5 antagonist with potential applications in treating HIV infection and other CCR5-mediated diseases [1]. In a quantitative functional assay, the compound demonstrated antagonist activity at the CCR5 receptor expressed in human MOLT4 cells, inhibiting CCL5-induced calcium mobilization with an IC50 of 1.01 × 10⁴ nM (10.1 μM) [2]. A separate measurement using the same assay methodology reported an IC50 of 3.76 × 10⁴ nM (37.6 μM) [3]. The variation in reported values may reflect differences in experimental conditions or compound sourcing.

CCR5 antagonist HIV Chemokine receptor

Human Dihydroorotate Dehydrogenase (DHODH) Inhibition Activity

3-(2,2-Difluoroethoxy)benzaldehyde has been evaluated for its inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for immunosuppressive and anticancer therapies [1]. The compound was tested in a DCIP reduction-based indirect assay using DHO as substrate [1].

DHODH inhibitor Immunosuppression Anticancer

Metabolic Stability Advantage of 2,2-Difluoroethoxy Group as a Methoxy Bioisostere

The 2,2-difluoroethoxy group is a well-established bioisostere for the methoxy group in medicinal chemistry, designed to address the metabolic liability associated with aryl alkyl ethers while preserving steric and electronic similarity to the parent scaffold [1]. The difluoroethyl group mimics the steric and electronic features of a methoxy group, albeit with a distinct conformational preference that places the terminal methyl group out of the plane of the aromatic ring [1]. Literature precedent demonstrates that replacement of methoxy with difluoroethyl can confer remarkable advantages in both potency and metabolic stability in bioactive compounds [1]. While direct comparative data for 3-(2,2-difluoroethoxy)benzaldehyde against 3-methoxybenzaldehyde are not available in the public domain, the class-level principle is well-documented and serves as a key rationale for selecting fluorinated alkoxybenzaldehydes over their non-fluorinated counterparts in SAR exploration programs.

Bioisostere Metabolic stability Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6)


Synthesis of CCR5 Antagonist Libraries for Antiviral Drug Discovery

Based on its demonstrated antagonist activity at the CCR5 receptor (IC50 = 10.1-37.6 μM in MOLT4 cells) [4][2], 3-(2,2-difluoroethoxy)benzaldehyde is best deployed as a core scaffold for generating focused libraries of CCR5 antagonists. The aldehyde functionality provides a reactive handle for condensation reactions (e.g., reductive amination, hydrazone formation) to explore SAR around the benzaldehyde core. This scenario is particularly relevant for academic and industrial groups pursuing novel entry inhibitors for HIV or therapies for CCR5-mediated inflammatory conditions.

Development of DHODH Inhibitors for Immuno-Oncology and Autoimmune Indications

The compound's validated activity against human DHODH [4] positions it as a viable starting material for synthesizing novel DHODH inhibitors. DHODH is a clinically validated target with approved drugs such as leflunomide and teriflunomide for rheumatoid arthritis and multiple sclerosis, and emerging interest in oncology applications. 3-(2,2-Difluoroethoxy)benzaldehyde can be elaborated through standard aldehyde chemistry to generate analogs for biochemical screening and subsequent optimization.

Metabolic Stability Optimization via Bioisosteric Replacement in Lead Compounds

In lead optimization campaigns where a methoxy-substituted benzaldehyde scaffold shows promising biological activity but poor metabolic stability, 3-(2,2-difluoroethoxy)benzaldehyde should be considered as a direct replacement building block. The difluoroethoxy group functions as a metabolically stable bioisostere for methoxy groups [4], potentially preserving target engagement while improving pharmacokinetic properties. This application is most relevant for medicinal chemistry teams seeking to enhance the drug-likeness of their candidates without extensive resynthesis of the entire molecule.

Building Block for Fluorinated Heteroarylether Synthesis via Late-Stage Functionalization

The compound serves as a substrate for methods enabling direct installation of difluoroalkyl groups onto heterocycles, as described in contemporary synthetic methodology [4]. Research groups focused on developing or applying late-stage C-H functionalization protocols can utilize 3-(2,2-difluoroethoxy)benzaldehyde as a model substrate to validate reaction conditions for difluoroethyl group incorporation. The pre-installed difluoroethoxy group also provides a spectroscopic handle for monitoring reaction progress via 19F NMR.

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